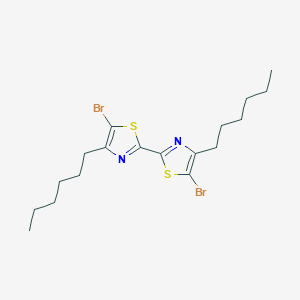

5,5'-Dibromo-4,4'-dihexyl-2,2'-bithiazole

Vue d'ensemble

Description

5,5’-Dibromo-4,4’-dihexyl-2,2’-bithiazole is a chemical compound that belongs to the class of bithiazole derivatives It is characterized by the presence of two bromine atoms at the 5,5’ positions and two hexyl groups at the 4,4’ positions on the bithiazole core

Applications De Recherche Scientifique

5,5’-Dibromo-4,4’-dihexyl-2,2’-bithiazole has several scientific research applications, including:

Organic Electronics: It is used as a building block for the synthesis of semiconducting polymers and small molecules for OFETs and OPVs.

Material Science: The compound is utilized in the development of new materials with specific electronic properties, such as high charge mobility and stability.

Chemical Research:

Mécanisme D'action

Target of Action

5,5’-Dibromo-4,4’-dihexyl-2,2’-bithiazole is a derivative of bithiophene . It is primarily used as a building block in the synthesis of semiconductive polymers . The primary targets of this compound are therefore the molecular structures of these polymers.

Mode of Action

The compound contains two hexyl groups at 4,4’-positions and two bromine groups at 5,5’-positions . These functional groups allow for further functionalization and excellent solubility . The compound interacts with its targets by integrating into the polymer chain during the synthesis process, influencing the properties of the resulting polymer.

Biochemical Pathways

As a building block in polymer synthesis, 5,5’-Dibromo-4,4’-dihexyl-2,2’-bithiazole is involved in the chemical reactions that form the polymer chain. The exact pathways affected would depend on the specific synthesis process and the other compounds involved. It is often used in the synthesis of thiophene oligomer/polymer and block copolymer/small molecules with other building blocks such as perylene, triphenylamine, and carbazoles .

Result of Action

The incorporation of 5,5’-Dibromo-4,4’-dihexyl-2,2’-bithiazole into a polymer chain can influence the properties of the resulting polymer. For example, it can enhance the solubility of the polymer, which can be particularly useful when certain desired structure conformations need to be achieved or film morphology issues need to be addressed .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-Dibromo-4,4’-dihexyl-2,2’-bithiazole typically involves the bromination of 4,4’-dihexyl-2,2’-bithiazole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or dichloromethane. The reaction conditions usually involve stirring the mixture at room temperature or slightly elevated temperatures until the desired level of bromination is achieved.

Industrial Production Methods

While specific industrial production methods for 5,5’-Dibromo-4,4’-dihexyl-2,2’-bithiazole are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing the reaction conditions for larger volumes, ensuring the purity of the final product, and implementing safety measures to handle bromine and other reagents on an industrial scale.

Analyse Des Réactions Chimiques

Types of Reactions

5,5’-Dibromo-4,4’-dihexyl-2,2’-bithiazole undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Stille coupling, to form larger conjugated systems.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atoms with methoxy or tert-butoxy groups.

Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are commonly used in the presence of bases like potassium carbonate or cesium carbonate.

Major Products Formed

Substitution Products: Depending on the nucleophile used, products such as 5,5’-dimethoxy-4,4’-dihexyl-2,2’-bithiazole can be formed.

Coupling Products: Larger conjugated systems, such as poly(5,5’-dihexyl-2,2’-bithiazole), can be synthesized through coupling reactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

5,5’-Dibromo-4,4’-dihexyl-2,2’-bithiophene: Similar in structure but with thiophene rings instead of thiazole rings.

5,5’-Dibromo-4,4’-dihexyl-2,2’-bipyridine: Contains pyridine rings instead of thiazole rings.

Uniqueness

5,5’-Dibromo-4,4’-dihexyl-2,2’-bithiazole is unique due to the presence of thiazole rings, which impart different electronic properties compared to thiophene or pyridine rings. The thiazole rings can influence the compound’s electron affinity and stability, making it a valuable building block for specific applications in organic electronics.

Activité Biologique

5,5'-Dibromo-4,4'-dihexyl-2,2'-bithiazole is a compound of interest in various fields including organic electronics and medicinal chemistry. Its unique structure, characterized by the presence of bromine substituents and hexyl chains, enhances its solubility and reactivity, making it suitable for a range of applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the following structural formula:

This compound features:

- Two bromine atoms at the 5 and 5' positions.

- Hexyl groups at the 4 and 4' positions.

- Bithiazole rings that contribute to its electronic properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may exhibit:

- Antimicrobial Activity : Studies have shown that related bithiazole derivatives possess significant antimicrobial properties against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of vital metabolic pathways.

- Anticancer Properties : Bithiazole compounds have been explored for their potential in cancer therapy. They may induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) generation and modulation of cell cycle regulators.

Antimicrobial Activity

A study conducted on structurally similar compounds highlighted the potential of dibromo-bithiazoles in combating antibiotic-resistant bacteria. The compound demonstrated efficacy against both Gram-positive and Gram-negative strains, suggesting broad-spectrum antimicrobial activity.

| Compound | Activity | Target Organism |

|---|---|---|

| This compound | Moderate | E. coli, Staphylococcus aureus |

| Bithiazole Derivative X | High | Pseudomonas aeruginosa |

Anticancer Activity

In vitro studies have reported that this compound can inhibit the proliferation of cancer cell lines such as HeLa and MCF7. The proposed mechanism involves the induction of apoptosis via mitochondrial pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 12.3 | Apoptosis induction |

| MCF7 | 15.6 | ROS generation |

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial assessed the effectiveness of a series of bithiazole derivatives against multi-drug resistant bacterial strains. The results indicated that the dibromo derivative showed significant inhibition zones compared to standard antibiotics.

- Case Study on Cancer Cell Lines : Research published in Cancer Letters demonstrated that treatment with dibromo-bithiazoles led to a dose-dependent decrease in cell viability in breast cancer cell lines. The study emphasized the importance of further exploring these compounds for therapeutic use.

Propriétés

IUPAC Name |

5-bromo-2-(5-bromo-4-hexyl-1,3-thiazol-2-yl)-4-hexyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26Br2N2S2/c1-3-5-7-9-11-13-15(19)23-17(21-13)18-22-14(16(20)24-18)12-10-8-6-4-2/h3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUEAYYKPBOHFDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=C(SC(=N1)C2=NC(=C(S2)Br)CCCCCC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26Br2N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10598827 | |

| Record name | 5,5'-Dibromo-4,4'-dihexyl-2,2'-bi-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10598827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

494.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180729-93-5 | |

| Record name | 5,5'-Dibromo-4,4'-dihexyl-2,2'-bi-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10598827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.